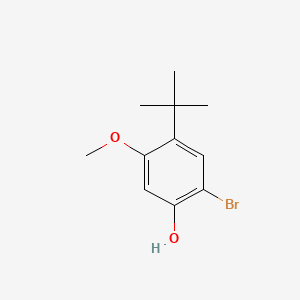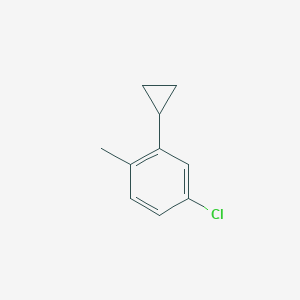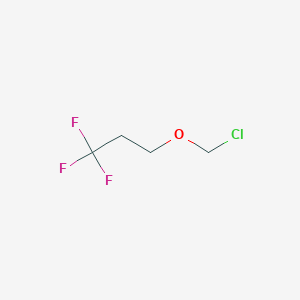
5-Bromo-4-(5-quinolyl)imidazole-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MFCD33022600 is a chemical compound with unique properties that have garnered significant interest in various scientific fields. This compound is known for its specific molecular structure and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of MFCD33022600 involves several steps, each requiring precise conditions to ensure the desired product is obtained. The synthetic routes typically involve the use of specific reagents and catalysts under controlled temperature and pressure conditions. Detailed information on the exact synthetic routes and reaction conditions is often proprietary and may vary depending on the desired purity and yield of the compound.
Industrial Production Methods: Industrial production of MFCD33022600 is scaled up from laboratory methods, often involving continuous flow processes to enhance efficiency and yield. These methods are designed to be cost-effective while maintaining high standards of safety and environmental compliance.
Analyse Des Réactions Chimiques
Types of Reactions: MFCD33022600 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by different reagents and conditions, which influence the outcome and yield of the products.
Common Reagents and Conditions: Common reagents used in the reactions of MFCD33022600 include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and pH levels to optimize the reaction rates and product formation.
Major Products Formed: The major products formed from the reactions of MFCD33022600 depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted compounds with different functional groups.
Applications De Recherche Scientifique
MFCD33022600 has a wide range of applications in scientific research. In chemistry, it is used as a reagent or intermediate in the synthesis of more complex molecules. In biology, it may be studied for its interactions with biological molecules and potential therapeutic effects. In medicine, MFCD33022600 could be investigated for its pharmacological properties and potential as a drug candidate. Industrial applications include its use in the production of materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of MFCD33022600 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved are subjects of ongoing research and may vary depending on the application.
Conclusion
MFCD33022600 is a compound with significant potential in various scientific fields Its unique properties and reactivity make it a valuable subject of study and application in chemistry, biology, medicine, and industry
Propriétés
Formule moléculaire |
C13H8BrN3O |
|---|---|
Poids moléculaire |
302.13 g/mol |
Nom IUPAC |
5-bromo-4-quinolin-5-yl-1H-imidazole-2-carbaldehyde |
InChI |
InChI=1S/C13H8BrN3O/c14-13-12(16-11(7-18)17-13)9-3-1-5-10-8(9)4-2-6-15-10/h1-7H,(H,16,17) |
Clé InChI |
HPOMRLANPIVBDV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C=CC=NC2=C1)C3=C(NC(=N3)C=O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![[S(R)]-N-[(1S)-1-(2',6'-Diisopropyl)-(1,1'-biphenyl)-2-yl]-2-(diphenylphosphino)ethyl]-2-methyl-2-propanesulfinamide](/img/structure/B13709142.png)

![3-[3-(Trifluoromethoxy)phenyl]-1,2,5-oxadiazole](/img/structure/B13709157.png)

